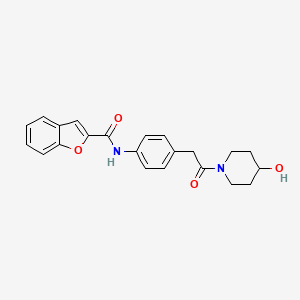

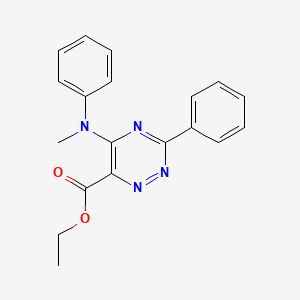

![molecular formula C13H13BrN4O B2523862 [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyridin-4-ylmethanone CAS No. 2415523-95-2](/img/structure/B2523862.png)

[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyridin-4-ylmethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a bromopyrazole, azetidine, and a pyridinylmethanone. Bromopyrazoles are a type of heteroaryl halide, which are often used in organic synthesis due to their reactivity . Azetidines are four-membered nitrogen-containing rings, which are found in many biologically active compounds . Pyridinylmethanones are a type of ketone, which are often used as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromopyrazole could be introduced using a halogenation reaction . The azetidine ring could be formed using a cyclization reaction . The pyridinylmethanone could be introduced using a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromopyrazole would likely contribute to the compound’s polarity and could participate in hydrogen bonding . The azetidine ring would add some rigidity to the molecule, potentially affecting its conformation . The pyridinylmethanone would likely have a planar structure due to the presence of the carbonyl group .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the bromopyrazole could undergo nucleophilic substitution reactions . The azetidine ring could undergo ring-opening reactions . The pyridinylmethanone could undergo reactions at the carbonyl group, such as reduction or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the bromopyrazole could increase the compound’s polarity and boiling point . The azetidine ring could affect the compound’s stability and reactivity . The pyridinylmethanone could affect the compound’s acidity and reactivity .Safety and Hazards

As with any chemical compound, handling “[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyridin-4-ylmethanone” would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with skin . It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name |

[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN4O/c14-12-5-16-18(9-12)8-10-6-17(7-10)13(19)11-1-3-15-4-2-11/h1-5,9-10H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQPUKFFJVLSIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=NC=C2)CN3C=C(C=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

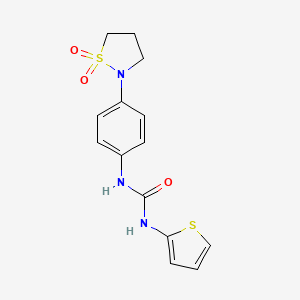

![Methyl[phenyl(pyridin-2-yl)methyl]amine](/img/structure/B2523780.png)

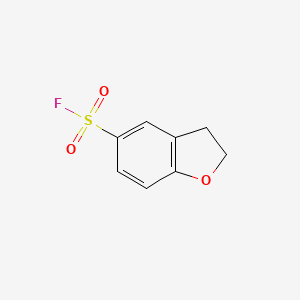

![5-(2,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2523785.png)

![(2E)-3-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2523787.png)

![3-(2-Amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2523794.png)

![5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2523796.png)

![(E)-N-[2-(2-cyanoethylsulfanyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2523801.png)

![N-(2,3-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2523802.png)